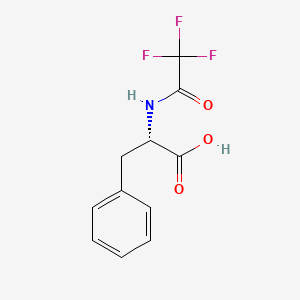

N-Trifluoroacetyl-L-phenylalanine

Description

Research Significance and Context in Amino Acid and Peptide Chemistry

The primary significance of N-Trifluoroacetyl-L-phenylalanine in academic research lies in its utility as a derivatizing agent that facilitates the analysis and separation of amino acids and the synthesis of complex peptides.

Analytical Applications: The derivatization of amino acids, including L-phenylalanine, into their N-trifluoroacetyl forms is a cornerstone of gas chromatography-mass spectrometry (GC-MS) based analysis. nih.gov The N-TFA group, often combined with esterification of the carboxyl group (e.g., to form n-butyl esters), renders the amino acids sufficiently volatile and thermally stable for GC analysis. nih.govacs.orgacs.org This allows for the quantitative analysis of amino acids in various complex matrices, from protein hydrolysates to biological and geological samples. nih.gov

Furthermore, N-trifluoroacetylated amino acids are crucial in the field of chiral separations. The determination of enantiomeric purity is vital in many areas of chemistry and pharmacology. sigmaaldrich.com N-TFA derivatives of amino acids can be resolved into their respective enantiomers using chiral stationary phases in gas chromatography or through the use of chiral solvating agents in NMR spectroscopy. researchgate.netacs.org For instance, research has demonstrated the successful enantiomeric discrimination of N-TFA amino acids using C₂-symmetrical bis-thiourea chiral solvating agents. acs.org

Synthetic Applications: In peptide chemistry, the trifluoroacetyl group serves as an effective protecting group for the amine function. Its unique electronic properties have been harnessed to facilitate the synthesis of sterically hindered peptides. rsc.org The TFA group enhances the electrophilicity of the protected amino acid, and its electron-withdrawing nature increases the acidity of the N-H bond, which can allow for site-selective N-alkylation. rsc.org This strategy has been successfully employed to create challenging peptide sequences, such as those incorporating N-alkyl-α,α-dialkyl amino acids. rsc.org

Table 2: Research Findings on N-Trifluoroacetyl Amino Acid Derivatives

| Research Area | Finding | Reference |

|---|---|---|

| Gas Chromatography | N-trifluoroacetyl n-butyl ester derivatives enable comprehensive amino acid analysis by GC, with results comparable to ion-exchange chromatography. | nih.gov |

| Chiral Separation | N-TFA amino acid derivatives can be effectively resolved enantiomerically on capillary columns coated with chiral stationary phases like Chirasil-Val. | researchgate.net |

| NMR Enantiodiscrimination | A C₂-symmetrical bis-thiourea chiral solvating agent shows remarkable ability to enantiodiscriminate N-TFA amino acids via ¹⁹F NMR. | acs.org |

| Peptide Synthesis | The TFA protecting group facilitates the synthesis of sterically hindered peptide sequences by enhancing electrophilicity and N-H acidity. | rsc.org |

Historical Development of N-Trifluoroacetylation for L-Amino Acids

The use of N-trifluoroacetylation for the analysis of amino acids has a history rooted in the development of gas chromatography for biological molecules. While direct analysis of native amino acids was challenging, the concept of derivatization to increase volatility opened new analytical pathways. sigmaaldrich.com

The pioneering work in the gas chromatographic analysis of N-trifluoroacetyl amino acid esters was first reported by Bayer et al. researchgate.net This research demonstrated that N-TFA esters of amino acids were both volatile and stable under the conditions required for gas chromatography, a foundational discovery for the field. researchgate.net

Following this, extensive studies were carried out, notably by Gehrke and colleagues, who systematically developed methods for the quantitative analysis of amino acids as their N-TFA n-butyl esters. nih.govacs.org Their work established robust procedures for derivatization and chromatographic separation, solidifying the technique's place in analytical biochemistry. nih.gov Research in the 1970s further refined the synthetic conditions for the trifluoroacetylation of amino acids and peptides, exploring methods that could be performed under neutral and mild conditions to preserve the integrity of the molecules. nih.govacs.org These developments were critical for applying the technique to sensitive and complex biological samples.

The development of chiral stationary phases in the 1980s provided a new application for N-TFA amino acids: the separation of enantiomers. researchgate.net This allowed researchers to not only quantify amino acids but also to determine their stereochemistry, which is of utmost importance in biological and pharmaceutical research. researchgate.netsigmaaldrich.com

Properties

IUPAC Name |

(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMOENDFIKQBZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-09-4 | |

| Record name | N-Trifluoroacetyl-l-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Trifluoroacetyl L Phenylalanine and Its Derivatives

General N-Trifluoroacetylation Protocols

N-trifluoroacetylation is a key chemical reaction for the protection of the amino group in amino acids. This process involves the introduction of a trifluoroacetyl group (-COCF₃) onto the nitrogen atom of the L-phenylalanine molecule.

Classical methods for the N-trifluoroacetylation of amino acids often involve the use of highly reactive reagents. A common approach is the use of trifluoroacetic anhydride (B1165640) (TFAA). In this method, the amino acid is reacted with TFAA, which serves as both the acylating agent and sometimes the solvent. This reaction can be promoted by a proton source, such as trifluoromethanesulfonic acid (TfOH), to generate the acylating agent in situ. nih.gov The process involves the formation of a mixed anhydride, which then acylates the amino group of the amino acid. nih.gov These methods are effective but may require harsh conditions that are not suitable for sensitive substrates.

To overcome the limitations of classical methods, protocols for trifluoroacetylation under neutral and mild conditions have been developed. These methods are particularly valuable when dealing with complex molecules or peptides that contain sensitive functional groups. acs.orgnih.gov One such approach involves the use of polymer-bound trifluoroacetylation reagents, which can simplify product purification and minimize the use of harsh chemicals. acs.org These milder techniques offer an alternative for the trifluoroacetylation of amino acids and peptides, enhancing the versatility of this protective group in organic synthesis. acs.orgnih.gov

Enantioselective Synthesis Approaches

The development of enantioselective methods is paramount for producing optically pure L-phenylalanine derivatives, which are important chiral building blocks for pharmaceuticals and fine chemicals. nih.gov

Asymmetric synthesis aims to create specific stereoisomers of a molecule. This can be achieved through various strategies, including the use of chiral catalysts or starting from a chiral substrate. For instance, the synthesis of Lifitegrast, a drug used for dry eye disease, starts from the commercially available chiral substrate 3-bromo-L-phenylalanine. mdpi.com Another approach involves organocatalysis, where small organic molecules, such as L-proline and its derivatives, are used to catalyze enantioselective reactions. greyhoundchrom.com These catalysts offer advantages like low toxicity and operational simplicity. greyhoundchrom.com The development of novel organocatalysts, including dipeptide-derived phosphines, has expanded the scope of asymmetric reactions to include the synthesis of a wide array of chiral compounds. greyhoundchrom.com

Table 1: Examples of Asymmetric Synthesis Approaches for Amino Acid Derivatives

| Starting Material | Method/Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Phenylpyruvic acid | Reductive amination with engineered d-amino acid dehydrogenase (H227V variant) | d-phenylalanine | 99% |

| Cyclic ketimines | Enantioselective addition of nitrile group using Takemoto catalyst | α-perfluoroalkylated prolines | 90% |

| 3-bromo-L-phenylalanine | Multi-step chiral pool synthesis | Lifitegrast | High (not specified) |

Biocatalytic Routes for L-Phenylalanine Derivatives utilizing Phenylalanine Ammonia (B1221849) Lyases

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure amino acids. Phenylalanine ammonia lyases (PALs) are enzymes that naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. nih.govturner-biocatalysis.com However, this reaction is reversible. In the presence of high concentrations of ammonia, PALs can catalyze the addition of ammonia to various cinnamic acid derivatives to produce a range of L-phenylalanine analogues with excellent enantioselectivity. turner-biocatalysis.comfrontiersin.org This biocatalytic route is highly attractive because it is atom-economic, requires no expensive cofactors, and proceeds under mild conditions. turner-biocatalysis.comnih.gov

The use of immobilized PALs in continuous flow reactors has further enhanced the scalability and reusability of the catalyst, allowing for shorter reaction times and high conversion rates. frontiersin.orgnovartis.com For example, the synthesis of 3-methoxy-L-phenylalanine and 4-nitro-L-phenylalanine has been achieved with excellent conversions in a continuous flow system. frontiersin.orgnovartis.comfrontiersin.org

Table 2: Biocatalytic Synthesis of L-Phenylalanine Derivatives using Phenylalanine Ammonia Lyases (PALs)

| Substrate | Enzyme | Conversion |

|---|---|---|

| 3-Methoxy Cinnamic Acid | AvPAL / PbPAL | Excellent (88% ± 4% in flow) frontiersin.orgfrontiersin.org |

| 4-Nitro Cinnamic Acid | AvPAL / PbPAL | Excellent (89% ± 5% in flow) frontiersin.orgfrontiersin.org |

| p-Nitrocinnamic acid | PAL / LAAD cascade | 71% nih.gov |

| Various Cinnamic Acids | AvPAL / PbPAL | Variable, often incomplete in batch frontiersin.org |

Derivatization Strategies for Specific Applications

The N-trifluoroacetyl group is not only a protecting group but also a functional handle that allows for further derivatization of L-phenylalanine for specific applications. For example, N-Trifluoroacetyl-L-phenylalanine can be esterified to form its methyl ester derivative. chemeo.com This is often done to increase the volatility of the compound for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

In peptide synthesis, the trifluoroacetyl group can be used to protect the N-terminus of an amino acid or peptide. Standard solid-phase peptide synthesis often employs the Fmoc protecting group, and deprotection steps can involve reagents like trifluoroacetic acid (TFA). oup.com The N-trifluoroacetyl group itself can be removed under specific conditions, making it a useful tool in the stepwise construction of complex peptides. Furthermore, the core L-phenylalanine structure can be modified prior to or after trifluoroacetylation, such as in the synthesis of L-p-nitrophenylalanine from L-phenylalanine using a mixture of concentrated sulfuric and nitric acids. google.com

Preparation of N-Trifluoroacetyl-O-Alkyl Esters

The esterification of N-protected amino acids, such as this compound, is a fundamental transformation for creating versatile intermediates in pharmaceutical and chemical synthesis. researchgate.net These esters are often prepared to enhance solubility in organic solvents or to protect the carboxylic acid moiety during subsequent reactions. researchgate.netlibretexts.org

A common and straightforward method for synthesizing N-acyl-L-phenylalanine alkyl esters involves the direct esterification of the N-protected amino acid with an alcohol in the presence of an acid catalyst. For instance, N-acetyl-D,L-phenylalanine can be converted to its methyl ester by refluxing with methanol (B129727) and sulfuric acid. google.com This classical approach is applicable to the N-trifluoroacetyl analogue.

More advanced methods utilize coupling reagents. The Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, has been successfully employed for the esterification of N-acetyl-L-phenylalanine. researchgate.net The reaction is enhanced by microwave irradiation and the use of non-nucleophilic ionic liquid forms of the reagent, which can improve reaction efficiency and offer a "greener" alternative to conventional methods that use toxic tertiary amines and chlorinated solvents. researchgate.net

Table 1: Comparison of Methods for Esterification of N-Acyl-L-Phenylalanine

| Method | Reagents & Conditions | Key Features |

| Acid-Catalyzed Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux google.com | Simple, classical method suitable for basic applications. |

| Mukaiyama Reagent | 2-chloro-1-methylpyridinium iodide, Base (e.g., 1-methylimidazole), Alcohol researchgate.net | Effective under milder conditions. |

| Microwave-Assisted Mukaiyama | Modified Mukaiyama's Reagent (IL-type), Microwave Irradiation researchgate.net | Faster reaction times, enhanced yields, and improved environmental profile. researchgate.net |

Synthesis of N-Trifluoroacetyl-Phenylalanine t-Butylamide Derivatives

The synthesis of N-acyl-amino acid tert-butylamides is of significant interest for creating substrates used in various biochemical assays and as synthetic intermediates. nih.gov The preparation of this compound t-butylamide involves the formation of an amide bond between the N-TFA protected phenylalanine and the sterically hindered amine, tert-butylamine. nih.gov

Solution-phase methodology allows for the synthesis of gram quantities of these derivatives. nih.gov A general and effective approach involves a two-step process where the carboxylic acid of the N-protected amino acid is first activated. This can be achieved by converting it into an activated ester, which is isolated as an intermediate before being reacted with tert-butylamine. nih.gov

Alternatively, direct coupling methods using modern peptide coupling reagents can be employed. Reagents like n-propanephosphonic acid anhydride (T3P®) are known to facilitate amide bond formation under mild conditions that minimize racemization, which is crucial when dealing with chiral amino acids. nih.govresearchgate.net The reaction is typically performed in a suitable solvent mixture, such as ethyl acetate (B1210297) and pyridine, at reduced temperatures. nih.gov

Regioselective Radioiodination of N-Trifluoroacetyl Protected L-DOPA Esters

In the field of radiopharmaceutical chemistry, N-trifluoroacetyl groups are instrumental in directing complex multi-step syntheses. A notable example is the preparation of radioiodinated L-DOPA (a hydroxylated derivative of phenylalanine) for use as a medical imaging tracer. nih.govdocumentsdelivered.com

The synthesis of no-carrier-added 6-[¹²⁵I]I-L-DOPA utilizes a regioselective radioiodination strategy on a protected precursor. nih.govdocumentsdelivered.com The starting material is an N-trifluoroacetyl-L-DOPA ester that has been further modified with methoxy (B1213986) protecting groups and a trifluoroacetoxymercurio group at the 6-position of the aromatic ring. nih.govdocumentsdelivered.com

The key step is an iododemercuration reaction. The precursor, N-trifluoroacetyl 3,4-dimethoxy-6-trifluoroacetoxymercurio-L-phenylalanine ethyl ester, undergoes radioiodination under no-carrier-added conditions. nih.govdocumentsdelivered.com This process is highly efficient and selective, followed by hydrolysis to remove the protecting groups and chromatography to purify the final product. nih.govdocumentsdelivered.com

Table 2: Research Findings on Regioselective Radioiodination

| Parameter | Finding | Citation |

| Precursor Compound | N-trifluoroacetyl 3,4-dimethoxy-6-trifluoroacetoxymercurio-L-phenylalanine ethyl ester | nih.govdocumentsdelivered.com |

| Reaction Type | Regioselective radioiodination (Iododemercuration) | nih.govdocumentsdelivered.com |

| Labeling Efficiency | >85% | nih.govdocumentsdelivered.com |

| Final Radiochemical Purity | >95% | nih.govdocumentsdelivered.com |

This method demonstrates the utility of the N-TFA group in facilitating highly specific radiolabeling reactions on complex amino acid scaffolds.

Utilization of N-Trifluoroacetyl-Protected Amino Acid Chlorides in Peptide Synthesis

N-Trifluoroacetyl-protected amino acid chlorides are highly reactive acylating agents used in peptide synthesis. ingentaconnect.com The conversion of the carboxylic acid to an acid chloride dramatically increases its electrophilicity, allowing for efficient amide bond formation. google.com

A convenient method for preparing these reactive intermediates is through the use of the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. ingentaconnect.com This reagent effectively converts N-TFA-protected amino acids, such as N-TFA-isoleucine, into their corresponding acid chlorides. ingentaconnect.com A significant advantage of this method is that it allows for the monitoring of chirality retention via ¹H-NMR spectroscopy of the α-proton signal, ensuring the stereochemical integrity of the amino acid is maintained throughout the reaction. ingentaconnect.com

Once formed, these N-TFA-amino acid chlorides can be used in subsequent coupling reactions, such as in peptide synthesis or in Friedel-Crafts acylations to form α-amino acid aryl-ketones with no loss of chirality. ingentaconnect.comacs.org The N-TFA group provides stability during the acid chloride formation and subsequent coupling but can be removed under specific conditions when desired. However, the potential for trifluoroacetylation of the free α-amino group of the growing peptide chain is a known side reaction that must be carefully managed during peptide synthesis. pnas.orgnih.gov

Chromatographic Separations and Analytical Quantification of N Trifluoroacetyl L Phenylalanine

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like amino acids, derivatization is a necessary step to increase their volatility. The N-trifluoroacetyl group, combined with esterification of the carboxyl group, yields derivatives of phenylalanine that are well-suited for GC analysis. This section explores various GC-based methodologies for the separation and quantification of N-Trifluoroacetyl-L-phenylalanine derivatives.

Enantiomeric Separation Using Chiral Stationary Phases (CSPs)

The separation of enantiomers, a critical task in many scientific fields, is achieved in gas chromatography by using a chiral stationary phase (CSP). A CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different association energies, resulting in different retention times and thus enabling their separation. The development of efficient CSPs has been pivotal for the enantioselective analysis of amino acid derivatives, including this compound.

The concept of using amino acid derivatives themselves as chiral selectors dates back to the early days of chiral gas chromatography. In a pioneering study, Gil-Av and colleagues demonstrated the feasibility of using an N-trifluoroacetyl-L-amino acid ester as a chiral stationary phase. uni-muenchen.de They successfully separated the N-trifluoroacetyl alkyl esters of several amino acids, including alanine, valine, and leucine, on a capillary column coated with N-trifluoroacetyl-L-isoleucine lauryl ester. uni-muenchen.de This work established the principle of "like-with-like" interactions, where an L-amino acid-based CSP would preferentially retain the L-enantiomer of the analyte. uni-muenchen.de

Following this principle, this compound cyclohexyl ester has been explored as a chiral stationary phase. The bulky cyclohexyl group and the aromatic phenyl group of the selector molecule contribute to the steric and electronic interactions necessary for chiral recognition. The separation mechanism relies on the formation of transient diastereomeric hydrogen-bonded association complexes between the chiral stationary phase and the enantiomers of the N-trifluoroacetyl amino acid esters being analyzed.

A significant advancement in chiral GC was the development of chiral polysiloxane stationary phases, most notably Chirasil-Val. uni-muenchen.denih.gov Developed by Frank, Nicholson, and Bayer, Chirasil-Val is a polysiloxane functionalized with L-valine-tert-butylamide. uni-muenchen.denih.gov This phase exhibits high thermal stability and low volatility, making it suitable for routine analysis at elevated temperatures. nih.gov

Chirasil-Val has proven to be highly effective for the rapid enantiomeric separation of a wide range of protein amino acids, which are typically analyzed as their N-trifluoroacetyl alkyl ester derivatives. uni-muenchen.denih.gov The separation mechanism on Chirasil-Val is primarily based on hydrogen bonding interactions between the amide groups of the chiral selector and the derivatized amino acid enantiomers. uni-muenchen.de The L-configuration of the valine selector leads to a stronger interaction with the L-enantiomers of the amino acid derivatives, resulting in their later elution compared to the D-enantiomers. uni-muenchen.de The use of Chirasil-Val allows for the separation of most protein amino acid enantiomers in a single chromatographic run using a temperature program. nih.gov

Table 1: GC Separation of Amino Acid Enantiomers on Chirasil-Val This table is a representative example based on typical performance and does not represent a specific analysis of this compound.

| Amino Acid Derivative (N-TFA Isopropyl Ester) | Elution Order | Resolution (Rs) |

|---|---|---|

| D-Alanine | 1 | |

| L-Alanine | 2 | > 1.5 |

| D-Valine | 1 | |

| L-Valine | 2 | > 1.5 |

| D-Leucine | 1 | |

| L-Leucine | 2 | > 1.5 |

| D-Phenylalanine | 1 | |

| L-Phenylalanine | 2 | > 1.5 |

Cyclodextrin-based chiral stationary phases represent another major class of CSPs for gas chromatography. researchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides composed of glucose units, which form a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface. chiralpedia.com This unique structure allows for chiral recognition through inclusion complexation, where the analyte, or a part of it, fits into the cyclodextrin (B1172386) cavity. acs.org

For the separation of N-trifluoroacetyl amino acid esters, derivatized cyclodextrins are commonly used. The hydroxyl groups on the cyclodextrin rim are often functionalized with various alkyl and acyl groups to enhance enantioselectivity. nih.gov The separation of N-TFA-O-alkyl amino acid derivatives on these phases is influenced by the size of the cyclodextrin cavity (α, β, or γ), the nature of the substituents on the cyclodextrin, and the structure of the amino acid derivative itself. nih.gov Studies have shown that the interactions between the alkyl groups of the amino acid ester and the substituents on the cyclodextrin play a crucial role in the chiral recognition mechanism. nih.gov The temperature dependence of the separation factor (α) on these columns can be non-linear, indicating complex separation mechanisms. nih.gov

The fundamental principle behind chiral recognition in gas chromatography is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. uni-muenchen.deacs.org The difference in the stability of these complexes leads to a difference in retention times, allowing for separation. Several interaction mechanisms contribute to chiral recognition:

Three-Point Interaction Model: This model posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers. acs.org These interactions can be attractive (e.g., hydrogen bonds, dipole-dipole interactions) or repulsive (steric hindrance). The other enantiomer will be unable to establish all three interactions simultaneously, leading to a less stable complex. acs.org

Hydrogen Bonding: This is a dominant mechanism for chiral amino acid derivatives on phases like Chirasil-Val. uni-muenchen.de The N-H and C=O groups of the trifluoroacetylated amino acid can form hydrogen bonds with the amide groups of the stationary phase.

Inclusion Complexation: This is the primary mechanism for cyclodextrin-based CSPs. acs.org The aromatic ring of this compound can be included in the hydrophobic cavity of the cyclodextrin. The chiral environment provided by the glucose units and the substituents on the cyclodextrin rim then allows for the differentiation of the enantiomers.

The combination and interplay of these mechanisms determine the enantioselectivity of a given chiral stationary phase for a specific analyte like this compound.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution and Quantification of N-Trifluoroacetyl-O-methyl Ester Derivatives

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. In GCxGC, two columns with different separation mechanisms are coupled in series via a modulator. The modulator traps small fractions of the effluent from the first column and reinjects them onto the second, shorter column for a rapid secondary separation.

This technique has been successfully applied to the analysis of complex mixtures of amino acids, including their N-trifluoroacetyl-O-methyl ester derivatives. nih.gov A typical setup for the enantioselective analysis of these derivatives involves a chiral column in the first dimension (e.g., a cyclodextrin-based phase like Lipodex E) and a non-chiral polar column in the second dimension (e.g., a wax-based phase). nih.gov This configuration allows for the separation of the enantiomers in the first dimension, while the second dimension provides further separation based on polarity, effectively resolving co-eluting compounds. nih.gov

GCxGC coupled with a sensitive detector, such as a time-of-flight mass spectrometer (TOF-MS), is particularly advantageous for the quantification of amino acid enantiomers, even at trace levels. nih.gov The high resolving power of GCxGC minimizes peak overlap, leading to more accurate and reliable quantification. This methodology has been validated for the determination of enantiomeric excess with high precision, making it a valuable tool in fields such as geochemistry and metabolomics. nih.gov

Methodologies for Amino Acid Determination in Complex Hydrolysates

Complex hydrolysates, resulting from the chemical or enzymatic breakdown of proteins, are intricate mixtures of amino acids, peptides, and other biomolecules. The accurate quantification of individual amino acids within these matrices is essential for applications ranging from food science to biotechnology. A common approach involves the chemical derivatization of the amino acids prior to chromatographic analysis. This step converts the polar, zwitterionic amino acids into less polar, more volatile, and more easily detectable derivatives.

N-trifluoroacetylation is one such derivatization method. The reaction targets the primary amino group of L-phenylalanine, yielding this compound. This derivative exhibits improved properties for analysis by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of biomolecules. For amino acids that lack strong native ultraviolet (UV) chromophores, derivatization is a critical prerequisite for sensitive detection and effective separation researchgate.net.

The conversion of L-phenylalanine to this compound serves multiple analytical purposes in HPLC. The trifluoroacetyl group enhances the hydrophobicity of the molecule, which can improve its retention and separation on commonly used reversed-phase columns, such as C18 nih.gov. Furthermore, the derivative may offer improved detection characteristics depending on the chosen detector.

The general approach involves separating the derivatized amino acid using a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with potential additives like trifluoroacetic acid (TFA) to improve peak shape oup.commdpi.com. The separation of underivatized phenylalanine has been achieved using various HPLC modes, including reversed-phase and mixed-mode chromatography, with detection via UV or natural fluorescence nih.govhelixchrom.comsielc.comresearchgate.net. The principles of these separations, particularly those on reversed-phase columns, are directly applicable to the analysis of its N-trifluoroacetyl derivative.

| Parameter | Typical Condition for Amino Acid HPLC | Rationale |

| Stationary Phase | Reversed-Phase (e.g., C18, C8) | Separates molecules based on hydrophobicity; suitable for derivatized amino acids. |

| Mobile Phase | Acetonitrile/Water Gradient | Organic modifier (acetonitrile) elutes analytes; gradient allows for separation of compounds with varying polarities. |

| Additive | Trifluoroacetic Acid (TFA, 0.1%) | Acts as an ion-pairing agent to improve peak shape and resolution of charged analytes. oup.com |

| Detection | UV (e.g., 210-220 nm) or Fluorescence | Derivatization can add a UV-active group, or analysis can rely on the natural fluorescence of aromatic amino acids. nih.govresearchgate.net |

The separation of enantiomers (chiral separation) is a critical challenge in pharmaceutical and biological analysis. HPLC using chiral stationary phases (CSPs) is the most effective method for this purpose nih.gov. For N-Trifluoroacetyl-phenylalanine, separating the L- and D-enantiomers requires a CSP that can differentiate between their three-dimensional structures. Two prominent classes of commercially available CSPs are the CHIROBIOTIC and CYCLOBOND phases sigmaaldrich.combioanalysis-zone.com.

CHIROBIOTIC Phases : These CSPs are based on macrocyclic glycopeptides, such as teicoplanin and vancomycin, which are covalently bonded to a silica (B1680970) support sigmaaldrich.combioanalysis-zone.com. They offer a unique multimodal separation mechanism, engaging in multiple types of interactions including ionic, hydrogen bonding, π-π, dipole, hydrophobic, and steric interactions sigmaaldrich.com. This versatility makes them highly effective for separating a wide range of chiral molecules, including the N-derivatized amino acids sigmaaldrich.com. The separation of phenylalanine isomers has been demonstrated on CHIROBIOTIC T columns bioanalysis-zone.com.

CYCLOBOND Phases : These phases are based on cyclodextrins, which are cyclic oligosaccharides that form a toroidal or "basket" shape sigmaaldrich.com. The interior of the cyclodextrin cavity is relatively apolar, while the exterior is lined with chiral hydroxyl groups sigmaaldrich.com. The primary separation mechanism involves the inclusion of the analyte, or a portion of it (like the phenyl group of phenylalanine), into the cavity. Chiral recognition is achieved through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cavity sigmaaldrich.com.

| Chiral Stationary Phase | Chiral Selector | Primary Separation Mechanism(s) | Suitable for N-TFA-L-phenylalanine? |

| CHIROBIOTIC | Macrocyclic Glycopeptides (e.g., Teicoplanin) | Multi-modal: π-π, hydrogen bonding, ionic, steric hindrance. sigmaaldrich.com | Yes, highly effective for N-blocked and derivatized amino acids. sigmaaldrich.com |

| CYCLOBOND | Derivatized β- and γ-Cyclodextrins | Inclusion complexation within the chiral cavity; dipole and hydrogen bonding at the rim. sigmaaldrich.comsigmaaldrich.com | Yes, particularly for molecules with aromatic rings that can fit into the cavity. sigmaaldrich.com |

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on silica gel, are the most widely used and versatile for enantioseparations mdpi.comnih.gov. They function by creating a complex chiral environment with grooves and cavities where analyte enantiomers can interact differently through a combination of hydrogen bonds, π-π interactions, and steric hindrance.

A fascinating aspect of chiral chromatography on these phases is the phenomenon of elution order reversal . The elution order of enantiomers is not fixed and can be inverted by changing analytical parameters such as the mobile phase composition (e.g., the type and proportion of alcohol modifier), the temperature, or even the specific chemical structure of the CSP springernature.comresearchgate.net. For instance, studies on N-substituted alpha-methyl phenylalanine esters, which are structurally analogous to this compound, have shown that the elution order can be reversed on amylose- and cellulose-based CSPs simply by altering the mobile phase nih.govresearchgate.net. This phenomenon can be exploited to ensure that a trace enantiomeric impurity elutes before the main peak, which is advantageous for accurate quantification.

| Factor | Effect on Elution Order | Example Context |

| Mobile Phase Composition | Changing the alcohol modifier (e.g., from methanol (B129727) to ethanol) can reverse the order. researchgate.net | Observed for N-substituted phenylalanine esters on polysaccharide CSPs. nih.govresearchgate.net |

| Temperature | Increasing or decreasing temperature can cause reversal in some systems. researchgate.net | Can provide insights into the thermodynamics of the chiral recognition mechanism. researchgate.net |

| CSP Structure | A minor change in the substituent on the polysaccharide can lead to reversal. researchgate.net | Comparing amylose tris(3,5-dimethylphenylcarbamate) with cellulose tris(3,5-dimethylphenylcarbamate). researchgate.net |

While cellulose and amylose dominate the market for polysaccharide-based CSPs, derivatives of other natural polysaccharides like chitin (B13524) and chitosan (B1678972) have emerged as powerful alternatives mdpi.comresearchgate.net. Chitin, a polymer of N-acetylglucosamine, and its deacetylated form, chitosan, are sourced from marine crustaceans and offer a unique polysaccharide backbone for creating CSPs mdpi.com.

Researchers have successfully synthesized various chitin and chitosan derivatives, such as carbamates, and coated them onto silica gel to produce novel CSPs nih.gov. These phases have demonstrated excellent chiral recognition capabilities across a wide range of racemates and can often be used with a broader selection of mobile phases compared to traditional coated polysaccharide CSPs mdpi.comnih.gov. Notably, research has shown the development of a CSP based on a chitosan derivative modified with N-nicotinoyl-L-phenylalanine, which proved effective for the chiral separation of α-amino acid isomers researchgate.net. This work directly establishes the utility of chitosan-based CSPs for resolving derivatives of phenylalanine, indicating their potential for the analysis of this compound.

| Polysaccharide Backbone | Derivative Example | Application Highlight |

| Chitin | Phenylcarbamate derivatives | Showed significant chiral recognition based on substituents on the phenyl group. mdpi.com |

| Chitosan | Bis(3,5-dimethylphenylcarbamate) modified with N-nicotinoyl-L-phenylalanine | Demonstrated high solubility and good chiral separation for α-amino acid isomers. researchgate.net |

| Chitosan | Bis(4-methylphenylcarbamate)-(alkoxyformamide) | Resulting CSPs could be used with 100% ethyl acetate (B1210297) or 100% chloroform (B151607) mobile phases. nih.gov |

Mass Spectrometry in the Structural Elucidation and Analysis of N Trifluoroacetyl L Phenylalanine Derivatives

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. When N-trifluoroacetyl-L-phenylalanine derivatives are subjected to EI-MS, they undergo predictable fragmentation, offering insights into their molecular structure. The complete mass spectra of N-trifluoroacetyl-n-butyl esters of various amino acids, including phenylalanine, have been documented, providing a foundational understanding of their fragmentation behavior. nih.gov

The fragmentation of N-trifluoroacetyl amino acid esters is a complex process that can be influenced by the nature of the amino acid side chain and the ester group. nih.govresearchgate.net For instance, the presence of a benzyl (B1604629) group in phenylalanine significantly affects the fragmentation pathways observed. core.ac.uk

A notable feature in the EI mass spectra of N-alkyl-N-perfluoroacyl-α-amino acids, including this compound derivatives, is the formation of nitrilium cations. nih.govresearchgate.net These ions, which may have been overlooked in earlier studies, are specific to this class of compounds. researchgate.net The formation of these cations involves complex decomposition processes and oxygen rearrangements. nih.govresearchgate.net

Two primary types of nitrilium cations have been identified:

Type a ions: These have the general structure [HC≡N–R]⁺, where R is an alkyl group. For N-methyl-N-TFA-l-phenylalanine, this ion appears at an m/z of 42. nih.govresearchgate.net Isotopic labeling studies have confirmed the incorporation of the C(2) and amino nitrogen atoms, as well as the N-alkyl group, into this ion. nih.govresearchgate.net

Type b ions: These have the general structure [CₙF₂ₙ₊₁–C≡N⁺–R]. For N-trifluoroacetyl derivatives, this corresponds to the ion [CF₃C≡NCH₃]⁺ with an m/z of 110. nih.gov

The intensities of these characteristic nitrilium cations in the mass spectra of various N-methyl-N-TFA-amino acid methyl esters provide valuable analytical data.

Table 1: Relative Intensities of Nitrilium Cations in the EI-MS Spectra of N-Methyl-N-TFA-Amino Acid Methyl Esters

| Compound | I(m/z 42) | I(m/z 110) |

| N-Methyl-N-TFA-l-phenylalanine | 22 | 33 |

| N-Methyl-N-TFA-l-alanine | 24 | 39 |

| N-Methyl-N-TFA-l-valine | 48 | 20 |

| N-Methyl-N-TFA-l-leucine | 52 | 45 |

| N-Methyl-N-TFA-l-isoleucine | 44 | 31 |

| N-Methyl-N-TFA-l-proline | 37 | 24 |

| N-Methyl-N-TFA-l-methionine | 16 | 14 |

| N-Methyl-N-TFA-l-aspartic acid | 50 | 7 |

| N-Methyl-N-TFA-l-glutamic acid | 33 | 16 |

| N-Methyl-N-TFA-l-lysine(TFA) | 34 | 14 |

| N-Methyl-N-TFA-O-TFA-l-serine | 29 | 31 |

| N-Methyl-N-TFA-O-TFA-l-threonine | 14 | 29 |

| N-Methyl-N-TFA-S-TFA-l-cysteine | 90 | 69 |

Data sourced from Todua, N.G. et al. (2015). nih.gov

The introduction of an N-benzyl substituent favors the formation of benzylidene iminium cations. nih.govresearchgate.net Furthermore, derivatives of amino acids like l-threonine (B559522) and l-cysteine (B1669680) exhibit additional fragmentation pathways not typical for other α-amino acids. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) for Polymeric Structures

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of synthetic polymers. shimadzu.comyoutube.com It allows for the determination of absolute molecular weights and provides information on structural features such as repeating monomer units and end-group masses. youtube.com

In the context of this compound, MALDI-TOF MS has been employed to characterize polypeptides derived from the polymerization of D,L-phenylalanine N-carboxyanhydride (D,L-Phe-NCA). researchgate.net This analysis is crucial for understanding the outcomes of polymerization reactions, including the identification of linear versus cyclic polypeptide products. For instance, in certain solvents like N-methyl-2-pyrrolidone (NMP), MALDI-TOF mass spectrometry suggests that a significant portion of the reaction product can consist of cyclic poly(D,L-phenylalanine). researchgate.net

The choice of matrix and cationizing agent is critical for successful MALDI analysis of polymers. nih.govtcichemicals.com For polyethylene (B3416737) glycol (PEG), a common polymer, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and cationizing agents such as sodium trifluoroacetate (B77799) (NaTFA) are often used. shimadzu.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Amino Acid Enantiomer Quantification

The separation and quantification of amino acid enantiomers is a significant analytical challenge with applications in various scientific fields. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has emerged as a highly sensitive and selective method for this purpose. nih.gov While some methods allow for the analysis of underivatized amino acids, derivatization is often employed to enhance chromatographic separation and detection. nih.govnih.gov

This compound can be used in the context of chiral analysis, often involving derivatization to form diastereomers that can be separated by a conventional reversed-phase HPLC column. researchgate.net For example, a method was developed for the quantification of amino acid enantiomers using derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), followed by LC/MS/MS analysis. nih.govresearchgate.netmdpi.com This approach allows for the simultaneous identification of multiple chiral amino acids. nih.govresearchgate.netmdpi.com

The development of such methods is crucial for studying the biological roles of D-amino acids, which can differ significantly from their L-enantiomers. nih.govmdpi.com For instance, alterations in the levels of D-serine, D-aspartate, and D-phenylalanine have been observed in the brain with aging. nih.govresearchgate.net

Biochemical Interactions and Enzymatic Studies of N Trifluoroacetyl L Phenylalanine

Enzyme-Inhibitor Binding and Kinetics of N-Trifluoroacetyl-L-phenylalanine

This compound serves as a valuable probe in studying the interactions between enzymes and their inhibitors. Its unique properties, particularly the fluorine atoms, allow for detailed investigation using specific analytical techniques.

Interactions with Chymotrypsin (B1334515) and Related Serine Proteases

The binding of N-trifluoroacetyl derivatives of phenylalanine to the enzyme chymotrypsin has been a subject of detailed study, primarily using nuclear magnetic resonance spectroscopy. publish.csiro.au These interactions are crucial for understanding the structure of the enzyme's active site and the mechanisms of inhibition.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool for investigating the binding of N-trifluoroacetyl derivatives of phenylalanine to chymotrypsin. publish.csiro.au This technique allows for the observation of separate resonances for the D- and L-enantiomers of the inhibitor when the enzyme is present. publish.csiro.au The difference in the chemical shift of these enantiomers is dependent on the molar ratio of the inhibitor to the enzyme. publish.csiro.au

Studies have observed that the binding of N-trifluoroacetyl-D-tryptophan to chymotrypsin results in a downfield shift in the ¹⁹F NMR signal across a pH range of 6.33 to 8.12. rsc.org Similarly, N-trifluoroacetyl-D-phenylalanine also shows a downfield shift at pH 6.03, but an upfield shift at pH 7.84, indicating a significant change in the magnetic environment of the fluorine atoms of the bound inhibitor with varying pH. rsc.org The interaction of several inhibitors with α-chymotrypsin has also been investigated using proton magnetic resonance spectroscopy. adelaide.edu.au

NMR data is instrumental in quantifying the binding affinity between the inhibitor and the enzyme. The dissociation constant (Kᵢ) of the enzyme-inhibitor complex, along with the change in chemical shift upon binding, can be determined from these studies. publish.csiro.au For instance, the ¹⁹F NMR signal of the sodium salt of N-trifluoroacetyl-D-tryptophan in the presence of chymotrypsin has been used to measure the dissociation constant of the complex. rsc.org The values calculated are in reasonable agreement with those determined through kinetic methods. rsc.org

The following table presents the dissociation constants for the N-trifluoroacetyl-D-tryptophan-chymotrypsin complex at various pH levels, as determined by ¹⁹F NMR spectroscopy.

| pH | Kᵢ (M) | Δ (Hz)ᵇ |

| 6.33 | 1.8 x 10⁻³ | 15.5 |

| 7.15 | 2.5 x 10⁻³ | 15.5 |

| 7.50 | 4.8 x 10⁻³ | 14.5 |

| 8.12 | 1.7 x 10⁻² | 14.5 |

| Data sourced from Ashton, H., & Capon, B. (1971). rsc.org | ||

| ᵇDifference in chemical shift between bound and unbound N-trifluoroacetyl-D-tryptophan. |

Studies on related peptide aldehydes, such as N-trifluoroacetyl-L-alanyl-L-phenylalaninal, have shown through cross-saturation NMR that they form a hemiacetal complex with α-chymotrypsin. nih.govcapes.gov.br This hemiacetal forms between the aldehyde group of the inhibitor and the active site serine residue of the enzyme. nih.gov The formation of this complex is slow on the NMR timescale. nih.govnih.gov

The pH dependence of this hemiacetal formation correlates well with the pH dependence of catalysis by α-chymotrypsin, suggesting that the hemiacetal is an intermediate in the catalytic mechanism. nih.gov Specifically, the alkaline form of a single group on the free enzyme, with a pKa²H of 7.6, is required for the formation of the hemiacetal. nih.gov This evidence supports the role of the serine residue in the active site in the binding and potential reaction with such inhibitors. nih.gov

Hydrolysis of N-Trifluoroacetyl Derivatives by Acylase I

Acylase I has been shown to hydrolyze the N-trifluoroacetyl derivatives of several D- and L-amino acids. nih.gov This enzyme typically catalyzes the hydrolysis of N-acyl-L-amino acids, and its ability to act on trifluoroacetylated compounds highlights its substrate specificity. nih.gov While traditionally known for hydrolysis, aminoacylases can also be involved in the synthesis of N-acyl-amino acids under specific conditions that shift the reaction equilibrium. nih.gov

Applications in Protein and Peptide Chemistry

The incorporation of fluorinated amino acids like this compound into peptides and proteins is a significant strategy in medicinal chemistry and structural biology. nih.gov The trifluoroacetyl group can serve as a useful probe, for instance, in ¹⁹F NMR studies to monitor protein interactions and dynamics. anu.edu.au The introduction of fluorine can enhance the biophysical and chemical properties of bioactive molecules, including improved stability. nih.gov This modification has been used to develop enzyme inhibitors and therapeutic agents. nih.gov

Role in Peptide Synthesis and Amino Acid Protecting Group Strategies

The trifluoroacetyl (TFA) group serves as a crucial N-protecting group in peptide synthesis, particularly for amino acids like L-phenylalanine. Its utility stems from its stability under certain conditions and its susceptibility to cleavage under others, providing a strategic advantage in the stepwise assembly of peptide chains.

The N-trifluoroacetyl group is notably stable under acidic conditions, which allows for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, without affecting the N-TFA protection. peptide.comyoutube.com Conversely, the TFA group can be readily cleaved under basic conditions. For instance, treatment with 1 M aqueous piperidine (B6355638) can deprotect the ε-amino group of a lysine (B10760008) residue protected with a TFA group. nih.gov A novel method for the removal of the TFA group involves using excess sodium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran (B95107) (THF) and ethanol. google.com

The synthesis of N-TFA-L-phenylalanine for use in peptide synthesis can be achieved by reacting L-phenylalanine with ethyl trifluoroacetate (B77799) in the presence of triethylamine (B128534) in methanol (B129727). google.comacs.org The resulting N-TFA-amino acid can then be coupled to a resin-bound peptide using standard coupling agents. google.com

Table 1: Comparison of Common N-Terminal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Characteristics |

|---|---|---|---|---|

| Trifluoroacetyl | TFA | Ethyl trifluoroacetate | Basic conditions (e.g., aqueous piperidine, NaBH4) | Stable to acid, but can be an undesired byproduct of TFA cleavage cocktails. nih.govgoogle.comnih.govpnas.org |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., trifluoroacetic acid) | Widely used in Boc/Bzl protection schemes; acid-labile. peptide.comlibretexts.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Fluorenylmethyloxycarbonyl chloride | Basic conditions (e.g., 20% piperidine in DMF) | Base-labile; central to the orthogonal Fmoc/tBu synthesis strategy. peptide.comlibretexts.org |

| Benzyloxycarbonyl | Z or Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis; strong acids | Removed by different conditions than Boc, allowing for some orthogonality. peptide.comyoutube.com |

Incorporation of N-Trifluoroacetylated and Fluorinated Amino Acids into Polypeptides and Proteins

The incorporation of N-trifluoroacetylated and other fluorinated amino acids into polypeptides and proteins is a powerful technique, primarily for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscilit.com The fluorine atom provides a sensitive and background-free NMR probe to study protein structure, conformation, dynamics, and interactions with other molecules. scilit.comucla.edu

There are several methods for introducing fluorinated amino acids into proteins:

Solid-phase peptide synthesis (SPPS): This method allows for the precise, site-specific incorporation of a fluorinated amino acid at any desired position in a peptide chain. scilit.comresearchgate.net

Recombinant expression in auxotrophic strains: Bacterial strains that cannot synthesize a specific natural amino acid can be grown in media supplemented with its fluorinated analog, leading to its incorporation into the expressed proteins. nih.gov

Genetic code expansion: This involves the use of an orthogonal tRNA-aminoacyl-tRNA synthetase pair that specifically recognizes the unnatural amino acid and incorporates it in response to a unique codon (e.g., an amber stop codon) engineered into the gene of interest. researchgate.netnih.govnih.gov This allows for highly specific placement of the fluorinated amino acid. researchgate.net

Cell-free protein synthesis (CFPS): CFPS systems offer a robust platform for incorporating unnatural amino acids without the constraints of cell viability and membrane permeability. nih.gov

The ¹⁹F nucleus has several advantages for NMR studies: it has a spin of 1/2, 100% natural abundance, and a large chemical shift range, which makes it highly sensitive to the local chemical environment. ucla.edu This sensitivity allows for the detection of subtle conformational changes in proteins upon ligand binding, inhibitor interaction, or changes in the protein's environment. researchgate.net For example, the incorporation of trifluoromethyl-L-phenylalanine has been used to study enzyme reactions and protein conformational changes at distances up to 25 Å from the active site. researchgate.net

Fluorinated amino acids, including various fluorinated phenylalanines, have been successfully incorporated into a range of proteins in both bacterial and human cells. nih.govresearchgate.net The efficiency of incorporation can be high, in some cases reaching up to 60%. nih.gov This approach has been used to study proteins that are difficult to observe with traditional proton NMR, providing valuable structural and functional insights. nih.gov

Table 2: Methods for Incorporating Fluorinated Amino Acids into Proteins

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Peptide Synthesis | Stepwise chemical synthesis of the peptide on a solid support. researchgate.net | Precise control over the position of the fluorinated amino acid. | Generally limited to smaller proteins and peptides. researchgate.net |

| Auxotrophic Host Expression | Use of bacterial or other host cells that cannot produce a specific amino acid, which is then supplied in its fluorinated form in the growth medium. nih.gov | Can produce larger quantities of labeled protein. | Can lead to global replacement of the natural amino acid, not site-specific. |

| Genetic Code Expansion | An engineered tRNA/synthetase pair incorporates the fluorinated amino acid at a specific, engineered codon in the gene. researchgate.netnih.gov | Highly site-specific incorporation. | Can result in lower protein yields. researchgate.net |

| Cell-Free Protein Synthesis | In vitro protein synthesis using cell extracts. nih.gov | Bypasses issues of cell membrane permeability and toxicity of the unnatural amino acid. | Can be more expensive for large-scale production. |

Advanced Research Applications and Methodological Developments

Molecularly Imprinted Polymers (MIPs) for Selective Recognition of L-Phenylalanine

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule, known as the template. researchgate.net This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture. In the context of L-phenylalanine, MIPs are developed for applications such as its separation and quantification, which is particularly important for the diagnosis and management of metabolic disorders like Phenylketonuria (PKU). nih.govresearchgate.net

While L-phenylalanine itself can be used as a template, derivatives like N-Trifluoroacetyl-L-phenylalanine are relevant due to the nature of the polymerization process. The synthesis often involves acidic or basic functional monomers and a cocktail of solvents, where protecting the amino group of the template can influence the interactions that form the recognition site. For instance, some synthesis methods for L-phenylalanine MIPs use trifluoroacetic acid as a component in the solvent mixture, highlighting the role of fluorinated compounds in the polymerization environment. bohrium.com

The effectiveness of a Molecularly Imprinted Polymer is highly dependent on the synthesis conditions, which are optimized to maximize binding capacity and selectivity. Key parameters that are systematically varied include the choice of functional monomer, cross-linker, porogenic solvent, and polymerization method. nih.gov

Functional Monomers and Cross-linkers: The functional monomer forms a complex with the template molecule (e.g., L-phenylalanine) before polymerization. Methacrylic acid (MAA) is a common functional monomer used due to its ability to form hydrogen bonds with the template. nih.govbohrium.com The cross-linker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), creates the rigid three-dimensional structure of the polymer. The ratio of template to monomer to cross-linker is a critical factor that is fine-tuned to achieve optimal recognition. bohrium.com

Porogenic Solvents: The solvent used during polymerization, known as the porogen, influences the morphology and porosity of the final polymer. Studies have shown that the choice of solvent significantly impacts the binding capacity. For L-phenylalanine MIPs, various solvents like acetonitrile (B52724), tetrahydrofuran (B95107) (THF), chloroform (B151607), toluene, and dimethyl sulfoxide (B87167) (DMSO) have been tested. nih.gov Research indicates that acetonitrile often yields the highest capacity and selectivity for L-phenylalanine binding. nih.gov

Polymerization Method: The polymerization can be initiated thermally or by UV radiation. UV polymerization, conducted at lower temperatures, can be advantageous for preserving the integrity of the template-monomer complex, potentially leading to better-defined recognition sites and improved binding differences between the MIP and its corresponding non-imprinted polymer (NIP). nih.gov

The table below summarizes the effects of different solvents on the binding capacity of L-phenylalanine MIPs, as demonstrated in a study optimizing their preparation.

| Porogenic Solvent | Binding Capacity (µmol/g) | Selectivity Factor |

| Acetonitrile | 28.5 | 3.2 |

| Tetrahydrofuran (THF) | 21.3 | 2.5 |

| Chloroform | 18.7 | 2.1 |

| Toluene | 15.4 | 1.8 |

| Dimethyl Sulfoxide (DMSO) | 12.1 | 1.5 |

| Data is illustrative and based on findings reported in literature where acetonitrile showed the highest performance. nih.gov |

A crucial test for any MIP is its ability to perform in real-world conditions, such as selectively binding the target molecule in complex biological fluids like blood serum or plasma. nih.gov For L-phenylalanine MIPs, selectivity is paramount for their application in medical diagnostics.

Selectivity is often evaluated by challenging the MIP with a mixture of compounds that are structurally similar to the template. For L-phenylalanine, this includes its D-enantiomer (D-phenylalanine) and other amino acids like L-tryptophan. researchgate.net Studies have demonstrated that L-phenylalanine imprinted sensors exhibit significantly higher adsorption for L-phenylalanine compared to these competing molecules. researchgate.net In one study, the adsorption efficiency for L-phenylalanine on a specific MIP was found to be 3.11 times higher than for D-phenylalanine. nih.gov

Furthermore, the performance of these MIPs has been successfully tested in human serum. An optimized L-phenylalanine MIP was examined for its ability to bind phenylalanine in the presence of 19 other amino acids found in serum, showing good selectivity and the potential for reducing phenylalanine concentrations in samples from PKU patients. nih.gov

| Analyte | MIP Response (ΔR) | NIP Response (ΔR) | Imprinting Factor (MIP/NIP) |

| L-Phenylalanine (L-Phe) | 1.84 | 0.59 | 3.12 |

| D-Phenylalanine (D-Phe) | 0.62 | 0.53 | 1.17 |

| L-Tryptophan (L-Try) | 0.58 | 0.51 | 1.14 |

| This table illustrates typical selectivity results for an L-Phe imprinted Surface Plasmon Resonance (SPR) sensor, showing a significantly higher response and imprinting factor for the target analyte compared to potential interferents. Data derived from findings in reference researchgate.net. |

Mechanistic Investigations of Chiral Recognition using Vibrational Circular Dichroism

Vibrational Circular Dichroism (VCD) has emerged as a powerful spectroscopic technique for elucidating the mechanisms of chiral recognition involving N-acyl amino acids, including this compound. This method provides detailed insights into the three-dimensional structure and intermolecular interactions of diastereomeric complexes formed between a chiral analyte and a chiral selector in solution. By analyzing the differential absorption of left and right circularly polarized infrared light, VCD can detect subtle conformational changes and specific binding interactions that govern enantioselective recognition.

Mechanistic studies leveraging VCD have been instrumental in understanding the chiral recognition processes involving derivatives of phenylalanine. Although direct VCD studies on the chiral recognition of this compound are not extensively reported, valuable insights can be drawn from investigations of structurally similar N-acylated amino acid derivatives. These studies collectively indicate that the primary mechanisms of chiral recognition involve a combination of hydrogen bonding, steric hindrance, and π-π stacking interactions.

A notable study investigated the enantiomeric separation of N-substituted α-methyl phenylalanine esters using polysaccharide-based chiral stationary phases (CSPs) like amylose (B160209) tris(3,5-dimethylphenylcarbamate) (ADMPC) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (CDMPC). nih.gov This research employed VCD to probe the interactions between the analytes and the CSPs, revealing the conformational behavior of the chiral polymers and the specific functional group interactions responsible for chiral discrimination. nih.gov The VCD spectra provided direct evidence of the conformational changes in the side chains of the polysaccharide polymers upon interaction with the chiral analytes. nih.gov By comparing the spectral differences, researchers could elucidate the detailed interactions involving various functional groups that lead to chiral recognition. nih.gov

In the context of this compound, VCD can be used to monitor the vibrational modes of the trifluoroacetyl group, the amide linkage, the carboxylic acid group, and the phenyl ring upon interaction with a chiral selector, such as a cyclodextrin (B1172386) or a macrocyclic antibiotic. The formation of diastereomeric complexes leads to distinct VCD signatures for the L- and D-enantiomers, which can be interpreted to deduce the binding geometry and the specific points of interaction.

For instance, studies on the complexation of N-acetyl-L-phenylalanine with β-cyclodextrin using X-ray crystallography have shown that the guest molecule is included within the hydrophobic cavity of the host. nih.govnih.gov These structural studies provide a solid foundation for interpreting VCD data in solution. The VCD spectra would be sensitive to the orientation of the phenyl ring within the cyclodextrin cavity and the hydrogen bonding interactions between the amide and carboxyl groups of the amino acid derivative and the hydroxyl groups of the cyclodextrin.

The table below summarizes key vibrational modes of this compound and their expected sensitivity to chiral recognition as would be observed in a VCD experiment.

| Vibrational Mode | Frequency Range (cm⁻¹) | Expected VCD Signature upon Chiral Recognition |

| C=O stretch (Trifluoroacetyl) | 1700 - 1750 | Sensitive to hydrogen bonding with the chiral selector. Changes in intensity and sign indicate specific interactions. |

| Amide I (C=O stretch) | 1630 - 1680 | Highly sensitive to conformational changes and hydrogen bonding. Distinct bisignate signals can indicate the orientation of the amide bond relative to the chiral environment. |

| Amide II (N-H bend & C-N stretch) | 1510 - 1570 | Sensitive to the conformation of the peptide backbone and intermolecular hydrogen bonding. |

| C-F stretches (Trifluoroacetyl) | 1100 - 1250 | The strong absorption of these modes can lead to significant VCD signals that are sensitive to the local chiral environment. |

| Phenyl ring modes | 1400 - 1600 | Changes in these modes can indicate π-π stacking interactions with aromatic moieties on the chiral selector. |

Conclusion and Future Directions in N Trifluoroacetyl L Phenylalanine Research

Summary of Key Research Contributions and Paradigms

Research into N-Trifluoroacetyl-L-phenylalanine and its derivatives has established several key paradigms. Historically, its primary role has been as a crucial building block and intermediate in synthetic organic chemistry. The trifluoroacetyl group serves as an effective protecting group for the amine of L-phenylalanine, a technique widely used in solid-phase peptide synthesis. oup.com This protection strategy is particularly valuable when creating peptides containing fluorinated phenylalanine analogs, which are of significant interest in drug development due to their ability to enhance metabolic stability. nih.gov For instance, the trifluoroacetyl N-terminal protecting group (TFA) has been shown to be one of the most efficient for the visible-light-mediated benzylic fluorination of N-terminally protected phenylalanines, yielding β-fluorophenylalanine derivatives. nih.gov

A significant contribution of N-trifluoroacetylated amino acids, including the L-phenylalanine derivative, has been in the field of analytical chemistry, specifically in chiral separations. The volatility and thermal stability of these derivatives make them ideal for gas chromatography (GC) to separate and quantify amino acid enantiomers. This has been fundamental in fields ranging from geochemistry to pharmacology, where determining the enantiomeric excess of amino acids is critical.

Furthermore, the incorporation of this compound and similar modified amino acids into larger molecules has been a cornerstone of research aimed at modulating the biological activity and properties of peptides and other therapeutics. nih.gov The introduction of the fluorine-heavy trifluoroacetyl group can alter lipophilicity, binding affinity, and resistance to enzymatic degradation, making it a key strategy in medicinal chemistry. nih.gov

Emerging Trends and Prospective Research Avenues

The future of this compound research is moving from its foundational role in synthesis and analysis toward more specialized and functional applications. A major emerging trend is its use in the development of advanced biomaterials and drug delivery systems. For example, phenylalanine-containing self-assembling peptides are being investigated for creating nanofibrous hydrogels capable of controlled drug release for applications like cancer therapy. researchgate.net The specific properties imparted by the trifluoroacetyl group could be harnessed to fine-tune the mechanical and release kinetics of such materials.

Another promising avenue is the targeted delivery of therapeutics via amino acid transporters. The L-type amino acid transporter 1 (LAT1) is overexpressed in many types of cancer cells, and researchers are exploring how modifications to phenylalanine, such as N-acylation, affect its recognition and transport by LAT1. nih.gov While studies have explored halogenation of the benzene (B151609) ring to improve LAT1 affinity and selectivity, future work could systematically investigate N-trifluoroacetylated analogs to understand their potential as cancer-targeting moieties. nih.gov

The synthesis of novel, optically pure phenylalanine analogues for use as building blocks in pharmaceuticals remains a vibrant area of research. frontiersin.org Continuous flow synthesis using immobilized enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), represents a sustainable and scalable method for producing these analogues. frontiersin.org this compound could serve as a key starting material or a target molecule in the optimization of these green chemistry processes. Furthermore, research into its derivatives continues to expand, with compounds like (S)-N-ALPHA-TRIFLUORACETYL-4-IODOPHENYLALANINE and its methyl ester being synthesized, likely for incorporation into peptides for structural or therapeutic studies. chemicalbook.com

Unaddressed Challenges and Future Methodological Advancements

A deeper understanding of the precise structure-activity relationships conferred by the N-trifluoroacetyl group is needed. While it is known to increase lipophilicity and metabolic stability, its specific effects on protein-ligand interactions, peptide conformation, and cellular uptake are not fully predictable. Quantum chemical calculations, which have been used to study the effects of adjacent phenylalanine residues on protein modifications, could be a powerful tool to investigate the conformational and electronic impact of N-trifluoroacetylation. mdpi.com

Future methodological advancements will likely focus on sophisticated analytical techniques to probe the behavior of this compound-containing molecules in biological systems. Advanced spectroscopic methods, such as those being developed to study the interaction of phenylalanine with gold nanoclusters for enhanced detection, could be adapted to provide insights into the behavior of its derivatives. nih.gov Additionally, as metabolomic studies become more routine in clinical settings for monitoring conditions like phenylketonuria (PKU), there will be a need for robust analytical methods to distinguish between various phenylalanine metabolites and synthetic analogs. researchgate.netnih.gov

The table below summarizes prospective research areas and the methodologies that could be employed.

| Research Area | Potential Methodology/Approach | Key Objective |

| Targeted Drug Delivery | Synthesis of N-trifluoroacetylated phenylalanine analogs and evaluation with LAT1-expressing cells. | To develop selective, cancer-targeting drug conjugates. nih.gov |

| Advanced Biomaterials | Incorporation into self-assembling peptides to form hydrogels. | To control drug release kinetics and material properties for therapeutic applications. researchgate.net |

| Green Synthesis | Utilization of immobilized enzymes (e.g., PALs) in continuous flow reactors. | To achieve sustainable and scalable production of optically pure phenylalanine derivatives. frontiersin.org |

| Structural Biology | Quantum chemical calculations and advanced NMR spectroscopy. | To understand the conformational impact of the N-trifluoroacetyl group on peptide structure and function. mdpi.com |

| Novel Analytics | Surface-Enhanced Raman Spectroscopy (SERS) with functionalized nanoparticles. | To develop highly sensitive detection methods for modified amino acids in complex biological samples. nih.gov |

Q & A

Basic/Advanced Research Question

- Characterization :

- TFA Quantification :

- Ion Chromatography : Directly measures TFA content (detection limit ~0.1%).

- Fluorine-19 NMR : Quantifies residual TFA without derivatization .

In radiolabeling studies, how is this compound utilized as a precursor, and what challenges arise?

Advanced Research Question

this compound derivatives (e.g., stannyl precursors) are used to synthesize radiolabeled compounds like [¹⁸F]fluoro-m-L-tyrosine for PET imaging. Key steps include:

- Stannylation : Introducing a trimethylstannyl group at the aromatic ring for ¹⁸F incorporation.

- Radiolabeling : ¹⁸F substitution via nucleophilic aromatic displacement under anhydrous conditions.

Challenges : - Steric Hindrance : The trifluoroacetyl group may reduce radiolabeling efficiency.

- Purification : Rapid removal of unreacted ¹⁸F⁻ is critical to avoid decomposition .

How can researchers mitigate the interference of trifluoroacetate in cell-based assays when using this compound derivatives?

Advanced Research Question

Residual TFA from synthesis can inhibit cell proliferation or alter assay outcomes. Mitigation strategies include:

- TFA Removal Services : Dialysis, ion-exchange resins, or lyophilization to reduce TFA content to <0.1%.

- Alternative Protecting Groups : Use acid-labile groups (e.g., Boc) for cell-based studies to avoid TFA contamination.

- Control Experiments : Include TFA-only controls to isolate its effects .

What are the common side reactions encountered during the trifluoroacetylation of L-phenylalanine, and how can they be minimized?

Advanced Research Question

- Racemization : Occurs at high temperatures or prolonged reaction times. Minimize by maintaining low temperatures (0–5°C) and short reaction durations.

- Over-Acylation : Excess TFAA may acylate hydroxyl or carboxyl groups. Use stoichiometric TFAA and monitor via real-time FTIR (disappearance of NH₂ peaks).

- TFA Adduct Formation : Neutralize residual TFA with weak bases (e.g., NaHCO₃) post-reaction to prevent salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.